Tridecanal, 13-(phenylmethoxy)-

Description

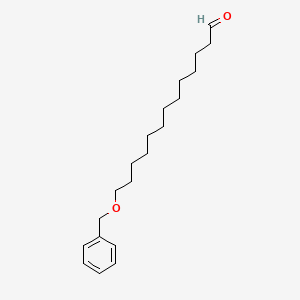

Tridecanal, 13-(phenylmethoxy)- (C₂₀H₃₂O₂) is a substituted aliphatic aldehyde featuring a 13-carbon chain with a phenylmethoxy (-OCH₂C₆H₅) group at the terminal position. This compound combines the reactivity of an aldehyde group with the steric and electronic effects of the phenylmethoxy substituent.

For instance, describes the synthesis of 13-(pyridin-3-yl)tridecanal via Grignard reagent addition and reductive amination, suggesting that similar methods could apply to synthesizing 13-(phenylmethoxy)tridecanal . The phenylmethoxy group is known to influence binding interactions, as seen in , where phenylmethoxy-substituted inhibitors exhibit activity via π-π stacking with aromatic residues in proteins .

Properties

CAS No. |

573673-71-9 |

|---|---|

Molecular Formula |

C20H32O2 |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

13-phenylmethoxytridecanal |

InChI |

InChI=1S/C20H32O2/c21-17-13-8-6-4-2-1-3-5-7-9-14-18-22-19-20-15-11-10-12-16-20/h10-12,15-17H,1-9,13-14,18-19H2 |

InChI Key |

RLKYDYXYQBEMPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCCCCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Williamson Ether Synthesis with Subsequent Oxidation

This two-step approach involves:

- Etherification : Reacting 13-hydroxytridecanal with benzyl bromide in the presence of a strong base (e.g., $$ \text{NaH} $$) to form the phenylmethoxy intermediate.

- Oxidation : Converting the resulting alcohol to the aldehyde using mild oxidizing agents (e.g., pyridinium chlorochromate, PCC).

Mechanistic Insights :

- The base deprotonates the hydroxyl group, enabling an $$ \text{S}_\text{N}2 $$ attack on benzyl bromide.

- Oxidation avoids over-oxidation to carboxylic acids by employing selective agents.

Challenges :

Grignard Reagent-Mediated Chain Elongation

Adapting methods from trifluoromethyl acetophenone synthesis, this route employs:

- Grignard Formation : Reacting 1-bromo-13-(phenylmethoxy)tridecane with magnesium in tetrahydrofuran (THF).

- Aldehyde Introduction : Quenching the Grignard reagent with dimethylformamide (DMF) to yield the aldehyde.

Optimization Strategies :

- Use of catalytic iodine to accelerate Grignard formation.

- Low-temperature ($$ -10^\circ \text{C} $$) quenching to prevent side reactions.

Typical Yields : 70–85%, contingent on reagent purity and reaction control.

Julia-Kocienski Olefination for Carbon Chain Assembly

This method, inspired by oligoisoprenoid synthesis, involves:

- Sulfone Preparation : Treating a phenylmethoxy-containing sulfone with a base ($$ \text{LiHMDS} $$) to generate a stabilized carbanion.

- Coupling with Aldehydes : Reacting the carbanion with a shorter-chain aldehyde to extend the carbon backbone.

Advantages :

- High stereocontrol ($$ >90\% \text{ trans selectivity} $$).

- Compatibility with sensitive functional groups.

Limitations :

Direct Oxidation of 13-(Phenylmethoxy)tridecanol

A one-pot oxidation using TPAP ($$ \text{N}- $$methylmorpholine $$ \text{N}- $$oxide with catalytic tetrapropylammonium perruthenate) converts the alcohol to the aldehyde efficiently.

Conditions :

- Solvent: Dichloromethane ($$ \text{CH}2\text{Cl}2 $$).

- Temperature: Room temperature.

- Yield: $$ \sim 75\% $$ with minimal over-oxidation.

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Stereochemical Control |

|---|---|---|---|

| Williamson + Oxidation | 60–70 | Moderate | Low |

| Grignard-Mediated | 70–85 | High | Moderate |

| Julia-Kocienski Olefination | 65–80 | Very High | High |

| Direct Oxidation | 70–75 | Low | None |

Key Observations :

- Grignard methods offer scalability but require stringent anhydrous conditions.

- Julia-Kocienski excels in stereoselectivity but demands synthetic expertise.

Challenges and Optimization

Protecting Group Strategies

The aldehyde group is often protected as an acetal during etherification or coupling steps. For example, using ethylene glycol under acidic conditions forms a cyclic acetal, which is later deprotected via hydrolysis.

Purification Techniques

- Distillation : Effective for separating long-chain aldehydes but risks thermal decomposition.

- Column Chromatography : Preferred for isolating intermediates with polar functional groups.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tridecanal, 13-(phenylmethoxy)- can undergo oxidation reactions to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 13-(phenylmethoxy)tridecanoic acid.

Reduction: 13-(phenylmethoxy)tridecanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tridecanal, 13-(phenylmethoxy)- is used as a model compound in the development of nonradioactive assays for enzymes such as 2-hydroxyacyl-CoA lyase (HACL1) and sphingosine-1-phosphate lyase (SGPL1) employing the Hantzsch reaction .

Biology: The compound is studied for its role as a volatile oil component in plants and its potential as a human metabolite .

Medicine: Research is ongoing to explore the potential therapeutic applications of Tridecanal, 13-(phenylmethoxy)-, particularly in the development of new drugs targeting specific metabolic pathways.

Industry: In the industrial sector, Tridecanal, 13-(phenylmethoxy)- is used in the synthesis of specialty chemicals and as an intermediate in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of Tridecanal, 13-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which may play a role in its biological activity. The phenylmethoxy group may also contribute to its binding affinity and specificity for certain enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Analogues

a) Tridecanal (C₁₃H₂₆O)

- Structure : A straight-chain aldehyde without substituents.

- Applications : Used as a model compound in enzymatic assays (e.g., Hantzsch reaction-based RP-HPLC analysis) due to its aldehyde reactivity .

b) Pentadecanal (C₁₅H₃₀O)

- Structure : A 15-carbon aldehyde.

- Safety: Limited toxicological data; requires precautions for eye, skin, and ingestion exposure () .

- Comparison : Longer carbon chain increases hydrophobicity compared to 13-(phenylmethoxy)tridecanal. The absence of a phenylmethoxy group reduces aromatic interactions.

c) 2-Tridecanone, 13,13-Dimethoxy- (C₁₅H₃₀O₃)

- Structure : A ketone with two methoxy groups at the terminal position.

- Key Differences : The ketone functionality and dimethoxy substituents alter reactivity (e.g., reduced nucleophilicity compared to aldehydes) and solubility .

d) 5-Acetyl-8-(Phenylmethoxy)quinoline (C₁₈H₁₅NO₂)

- Structure: A quinoline derivative with phenylmethoxy and acetyl groups.

- Properties: Melting point 131–133°C; used in β₂ adrenoreceptor agonist synthesis () .

- Comparison: The quinoline core enables aromatic stacking, while the acetyl group introduces electrophilicity. This contrasts with 13-(phenylmethoxy)tridecanal’s aliphatic chain and terminal aldehyde.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Tridecanal, 13-(phenylmethoxy)- | C₂₀H₃₂O₂ | 304.47 g/mol | Aliphatic aldehyde with aromatic ether; potential for π-π interactions. |

| Tridecanal | C₁₃H₂₆O | 198.34 g/mol | Simple aldehyde; high reactivity in condensation reactions. |

| 2-Tridecanone, 13,13-dimethoxy- | C₁₅H₃₀O₃ | 258.39 g/mol | Ketone with methoxy groups; reduced electrophilicity. |

| 5-Acetyl-8-(phenylmethoxy)quinoline | C₁₈H₁₅NO₂ | 293.32 g/mol | Aromatic heterocycle; solid at room temperature. |

Q & A

Q. What are the recommended methodologies for synthesizing 13-(phenylmethoxy)-tridecanal, and how can reaction conditions be optimized?

Synthesis of ether derivatives like 13-(phenylmethoxy)-tridecanal typically involves nucleophilic substitution or coupling reactions. For example, Williamson ether synthesis using tridecanol and a benzyl halide precursor under basic conditions (e.g., NaH or K₂CO₃). Optimization may include solvent selection (polar aprotic solvents like DMF), temperature control (60–80°C), and catalyst screening (e.g., phase-transfer catalysts). Purity can be monitored via TLC or GC-MS. Ensure inert atmospheres to prevent oxidation of intermediates .

Q. How can researchers experimentally determine key physicochemical properties (e.g., logP, vapor pressure) for 13-(phenylmethoxy)-tridecanal?

- logP (octanol/water partition coefficient) : Use shake-flask method with HPLC-UV quantification or reverse-phase HPLC retention time correlation. Computational methods (e.g., Crippen or Joback fragmentation) provide preliminary estimates but require experimental validation .

- Vapor pressure : Employ static or dynamic gas saturation techniques coupled with gravimetric analysis. Adjust temperature gradients to account for thermal stability limitations .

- Density and viscosity : Utilize oscillating U-tube densitometers and capillary viscometers, respectively, under controlled temperatures .

Q. What safety protocols should be followed given the limited toxicological data for this compound?

- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin/eye contact; flush immediately with water for 15+ minutes if exposed .

- Storage : Keep in airtight containers under nitrogen, away from light and moisture. Label containers with hazard warnings (e.g., "Toxicological Data Unverified") .

- Waste disposal : Incinerate or treat via approved chemical waste protocols. Document handling procedures in lab safety logs .

Advanced Research Questions

Q. How can contradictions in physicochemical data (e.g., conflicting logP values from Joback vs. Crippen methods) be resolved?

Discrepancies often arise from computational assumptions (e.g., fragment contribution accuracy). Validate predictions experimentally:

- Compare shake-flask logP results with computational outputs.

- Analyze structural analogs (e.g., methoxy-substituted aldehydes) to identify systematic errors in fragmentation models .

- Use molecular dynamics simulations to assess solvent interaction effects on partitioning behavior .

Q. What challenges arise in spectroscopic characterization (e.g., NMR, IR) of 13-(phenylmethoxy)-tridecanal, and how can they be mitigated?

- NMR : Signal overlap from the phenylmethoxy group and long alkyl chain may obscure peaks. Use high-field instruments (≥500 MHz) and deuterated solvents (e.g., CDCl₃) for resolution. DEPT and COSY experiments aid in assigning proton environments .

- IR : Differentiate aldehyde C=O (∼1720 cm⁻¹) from potential ester impurities. Purify samples via column chromatography and confirm purity via melting point consistency .

Q. What strategies are effective for validating computational thermochemical data (e.g., Gibbs free energy, enthalpy) against experimental results?

- Calorimetry : Use differential scanning calorimetry (DSC) to measure enthalpy changes during phase transitions. Compare with density functional theory (DFT)-calculated values.

- Reaction yield analysis : Corrogate computed Gibbs free energies with experimental reaction equilibria (e.g., esterification kinetics) .

- Address deviations by refining computational parameters (e.g., basis sets, solvation models) .

Q. How should researchers document synthetic procedures and analytical data to meet publication standards?

- Synthesis : Report reagent grades, solvent volumes, reaction times, and yields. Specify purification methods (e.g., column chromatography conditions) .

- Analytical data : Include raw spectral files (NMR, MS) as supplementary information. Tabulate physicochemical properties with method citations (e.g., "logP determined via shake-flask method per OECD 107") .

- Safety : Disclose hazard mitigations and institutional review board approvals (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.